Phenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy-
Overview
Description
Phenol, 3,3’-(1,2-ethanediyl)bis[6-methoxy-] is a chemical compound with the molecular formula C16H18O4 . It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins . This compound is characterized by the presence of two phenol groups connected by an ethanediyl bridge, with methoxy groups attached to the phenol rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-(1,2-ethanediyl)bis[6-methoxy-] typically involves the reaction of 3-methoxyphenol with ethylene dibromide under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dibromide, resulting in the formation of the bisphenol compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,3’-(1,2-ethanediyl)bis[6-methoxy-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Phenol, 3,3’-(1,2-ethanediyl)bis[6-methoxy-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 3,3’-(1,2-ethanediyl)bis[6-methoxy-] involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Another bisphenol compound widely used in the production of plastics and resins.
Bisphenol F (BPF): Similar to BPA but with a different bridging group.
Bisphenol S (BPS): Used as an alternative to BPA in some applications.
Uniqueness
Phenol, 3,3’-(1,2-ethanediyl)bis[6-methoxy-] is unique due to the presence of methoxy groups on the phenol rings, which can influence its reactivity and properties compared to other bisphenols .
Properties
IUPAC Name |
5-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-19-15-7-5-11(9-13(15)17)3-4-12-6-8-16(20-2)14(18)10-12/h5-10,17-18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVVYGPOOSGWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326535 | |
Record name | Phenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51458-24-3 | |
Record name | Phenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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